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Compound of Interest

Compound Name: 5,8-dimethyl-1-tetralone

Cat. No.: B1583675 Get Quote

An In-depth Technical Guide to the Physical and Chemical Properties of 5,8-Dimethyl-1-
Tetralone

Abstract: 5,8-Dimethyl-1-tetralone is a bicyclic aromatic ketone that serves as a valuable and

versatile intermediate in organic synthesis. Its unique structural framework, featuring a reactive

ketone and a functionalized aromatic ring, makes it a key building block for complex natural

products and a privileged scaffold in medicinal chemistry. This guide provides a comprehensive

overview of its physicochemical properties, spectroscopic signature, chemical reactivity, and

applications, offering field-proven insights for researchers, scientists, and professionals in drug

development.

Core Molecular Attributes and Physical Properties
5,8-Dimethyl-1-tetralone belongs to the family of α-tetralones, which can be described as

benzo-fused cyclohexanones. The strategic placement of the two methyl groups on the

aromatic ring significantly influences its electronic properties and steric environment,

distinguishing it from its parent compound, 1-tetralone.

Structure, Nomenclature, and Identification
Systematic IUPAC Name: 3,4-dihydro-5,8-dimethylnaphthalen-1(2H)-one

Common Name: 5,8-dimethyl-1-tetralone

CAS Number: 64303-36-6
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Molecular Formula: C₁₂H₁₄O

Molecular Weight: 174.24 g/mol

Caption: Chemical structure of 5,8-Dimethyl-1-Tetralone.

Physical Properties
While specific experimental data for the 5,8-dimethyl isomer is sparse in publicly available

databases, properties can be inferred from closely related analogs and the parent compound.

Property Value / Observation Source / Justification

Appearance

Expected to be a white to off-

white or pale yellow low-

melting solid.

Based on the melting point of

the 5,7-isomer (48-50 °C) and

the liquid state of the parent 1-

tetralone at room temperature.

[1][2]

Melting Point
No specific data available.

Likely in the range of 30-60 °C.

Estimation based on related

isomers like 5,7-dimethyl-1-

tetralone (48-50 °C).[2]

Boiling Point
~160-162 °C at 12 mmHg

(1595 Pa)

Data reported in a synthesis

paper.[3]

Solubility

Insoluble in water; soluble in

common organic solvents

(e.g., chloroform, ether,

toluene).

General property of tetralones

and similar aromatic ketones.

[1]

Spectroscopic Characterization: A Molecular
Fingerprint
The structural elucidation and purity assessment of 5,8-dimethyl-1-tetralone rely on a

combination of spectroscopic techniques. Each method provides unique information about the

molecule's framework and functional groups.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise connectivity of atoms. For 5,8-
dimethyl-1-tetralone, the key is to correctly assign the protons and carbons of the aliphatic

and aromatic regions.

¹H NMR Insights: The proton spectrum is characterized by distinct signals for the two

aromatic protons, which appear as doublets due to ortho-coupling. The two methyl groups on

the aromatic ring appear as sharp singlets. The three methylene groups in the aliphatic ring

show characteristic triplet and multiplet patterns.[3]

¹³C NMR Insights: A total of 10 unique carbon signals are expected in the proton-decoupled

¹³C NMR spectrum (2 methyl, 3 methylene, 4 aromatic quaternary, and 1 aromatic CH, plus

the carbonyl carbon). The carbonyl carbon (C1) is the most downfield signal, typically

appearing around 200 ppm.

Data Type Peak (δ, ppm)
Multiplicity /
Coupling (J, Hz)

Assignment

¹H NMR ~7.16 d, J = 7.5 Aromatic H (C6 or C7)

~6.97 d, J = 7.5 Aromatic H (C7 or C6)

~2.87 t, J = 6.0
C4-H₂ (adjacent to

C=O)

~2.59 s C5-CH₃ or C8-CH₃

~2.28 s C8-CH₃ or C5-CH₃

~2.04 m C3-H₂

IR (cm⁻¹) ~1674 -
C=O (Aryl ketone

stretch)

Mass Spec (m/z) 174 - M⁺ (Molecular Ion)

Data sourced from Banerjee, A. K., et al. (2004).[3]

Infrared (IR) Spectroscopy & Mass Spectrometry (MS)
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IR Spectroscopy: The most diagnostic feature in the IR spectrum is the strong absorption

band corresponding to the carbonyl (C=O) group. For an α-tetralone, this conjugated ketone

stretch appears at a characteristic frequency of approximately 1674 cm⁻¹.[3]

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) shows a prominent

molecular ion (M⁺) peak at m/z = 174, confirming the molecular weight.[3] Fragmentation

patterns would likely involve cleavage of the aliphatic ring.

Chemical Synthesis and Reactivity
The chemical behavior of 5,8-dimethyl-1-tetralone is dominated by the interplay between the

electrophilic carbonyl carbon and the nucleophilic aromatic ring.

Synthesis Pathway
A common and efficient route to 5,8-dimethyl-1-tetralone involves a two-step process starting

from commercially available p-xylene.[3][4]

Friedel-Crafts Acylation: p-Xylene reacts with a succinic anhydride derivative (like 4-

chlorobutyric acid) under Friedel-Crafts conditions to form the corresponding γ-arylbutyric

acid.

Intramolecular Cyclization: The resulting acid is then cyclized using a strong acid catalyst,

such as polyphosphoric acid (PPA), to yield the tetralone ring system in excellent yield.[3]
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Synthesis of 5,8-Dimethyl-1-Tetralone

p-Xylene

γ-(2,5-dimethylphenyl)butyric acid

1. Friedel-Crafts Acylation
(e.g., with succinic anhydride/AlCl₃)

5,8-Dimethyl-1-tetralone

2. Intramolecular Cyclization
(e.g., Polyphosphoric Acid)

Click to download full resolution via product page

Caption: A typical synthetic route to 5,8-dimethyl-1-tetralone.

Core Reactivity
The molecule's reactivity can be strategically directed to either the ketone or the aromatic

system.

Reactions at the Carbonyl Group:

Reduction: The ketone is readily reduced to the corresponding secondary alcohol, 5,8-

dimethyl-1-tetralol, using hydride reagents like sodium borohydride (NaBH₄).[1]

Enolate Formation: The α-protons (at the C2 position) are acidic and can be removed by a

base to form an enolate. This nucleophilic intermediate is key for forming new carbon-

carbon bonds via alkylation or aldol condensation reactions.

Aromatization: Under certain conditions, such as treatment with palladium on carbon

(Pd/C) at high temperatures, the tetralone can be dehydrogenated to form a naphthalene

derivative.[5]
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Reactions on the Aromatic Ring:

Electrophilic Aromatic Substitution: The aromatic ring can undergo reactions like nitration.

[6] The directing effects of the two methyl groups (ortho-, para-directing) and the

deactivating acyl group must be considered to predict the regioselectivity.

Synthetic Utility:

It is a documented precursor for the synthesis of 5,8-dimethyl-2-tetralone.[4][7] This

transformation highlights its utility in accessing different isomers and further functionalized

scaffolds.

Applications in Research and Drug Development
The tetralone scaffold is a well-established "privileged structure" in medicinal chemistry,

meaning it is a molecular framework capable of binding to multiple biological targets.[8][9]

Foundation for Therapeutic Agents: Substituted tetralones are central components in

compounds developed as antidepressants, acetylcholinesterase inhibitors for Alzheimer's

disease, and anticancer agents.[8][9][10][11]

CNS Receptor Ligands: The rigid bicyclic structure is ideal for designing ligands that target

dopamine and serotonin receptors, which are critical in treating psychiatric and neurological

disorders.[12]

Intermediate in Natural Product Synthesis: 5,8-Dimethyl-1-tetralone serves as a key

intermediate for the synthesis of eudesmane-type sesquiterpenes, a class of natural

products with diverse biological activities.[4]
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Applications of the Tetralone Scaffold

5,8-Dimethyl-1-Tetralone
(Building Block)

CNS Receptor Ligands
(Dopamine, Serotonin)

Scaffold for
Antidepressants

Enzyme Inhibitors
(MAO, AChE)

Core for
Inhibitors

Natural Products
(Sesquiterpenes)

Precursor for
Total Synthesis
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Caption: Key application areas for the tetralone scaffold.

Experimental Protocols & Safe Handling
Safety and Handling

Hazard Profile: While specific toxicity data for 5,8-dimethyl-1-tetralone is not thoroughly

established, related tetralones are classified as harmful if swallowed and may cause skin

and eye irritation.[13]

Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood.

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat,

and chemical-resistant gloves.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents.

Protocol: ¹H NMR Sample Preparation
Causality: This protocol ensures a high-quality, homogenous solution, which is critical for

obtaining sharp, well-resolved NMR spectra for accurate structural analysis.

Weighing: Accurately weigh approximately 5-10 mg of 5,8-dimethyl-1-tetralone directly into

a clean, dry vial.
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Solvent Addition: Add approximately 0.7 mL of a deuterated solvent (e.g., deuterated

chloroform, CDCl₃) to the vial. CDCl₃ is a common choice as it dissolves most organic

compounds and its residual proton signal is well-defined.[14]

Dissolution: Gently swirl or vortex the vial until the solid is completely dissolved. A clear,

colorless solution should be obtained.

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR

tube.

Analysis: Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer for

analysis.

Protocol: Reduction of Ketone to Alcohol with NaBH₄
Self-Validation: This protocol includes an in-process check (TLC) to validate reaction

completion, ensuring that the workup is not initiated prematurely and maximizing the yield of

the desired product.

Reaction Setup: To a solution of 5,8-dimethyl-1-tetralone (1.0 g, 5.74 mmol) in methanol

(20 mL) in a round-bottom flask equipped with a magnetic stir bar, cool the mixture to 0 °C

using an ice bath. Rationale: Methanol is a protic solvent that is compatible with NaBH₄, and

cooling controls the initial exothermic reaction.

Reagent Addition: Add sodium borohydride (NaBH₄) (0.26 g, 6.89 mmol, 1.2 eq) portion-wise

over 10 minutes, ensuring the temperature remains below 10 °C. Rationale: Adding the

reducing agent slowly prevents an uncontrolled reaction. A slight excess ensures the starting

material is fully consumed.

Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room

temperature and stir for an additional 1 hour. Monitor the reaction's progress by Thin Layer

Chromatography (TLC) using a suitable eluent (e.g., 20% Ethyl Acetate/Hexane). The

disappearance of the starting material spot (tetralone) and the appearance of a new, more

polar spot (alcohol) indicates completion.

Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add 1 M

hydrochloric acid (HCl) dropwise to quench the excess NaBH₄ and neutralize the solution.
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Caution: Hydrogen gas is evolved.

Workup & Extraction: Remove the methanol under reduced pressure. Add deionized water

(20 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL). Combine the

organic layers. Rationale: Extraction separates the organic product from inorganic salts in

the aqueous layer.

Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous

sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude

5,8-dimethyl-1-tetralol. The product can be further purified by flash column chromatography if

necessary.

Conclusion
5,8-Dimethyl-1-tetralone is a compound of significant synthetic utility. Its well-defined

physicochemical and spectroscopic properties, coupled with its predictable reactivity at both the

ketone and aromatic functionalities, make it an indispensable tool for synthetic chemists. Its

role as a precursor to complex natural products and as a core scaffold in the development of

new therapeutic agents underscores its importance in both academic research and the

pharmaceutical industry. Future explorations will likely focus on leveraging this versatile

building block to create novel molecular architectures with enhanced biological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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